molecular formula C6H6Br2S B12541142 2,4-Bis(bromomethyl)thiophene CAS No. 143604-60-8

2,4-Bis(bromomethyl)thiophene

Cat. No.: B12541142
CAS No.: 143604-60-8
M. Wt: 269.99 g/mol
InChI Key: DHDJKOKBAPGJRV-UHFFFAOYSA-N
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Description

2,4-Bis(bromomethyl)thiophene is a chemical compound belonging to the thiophene family, characterized by the presence of two bromomethyl groups attached to the 2 and 4 positions of the thiophene ring. Thiophenes are five-membered heteroaromatic compounds containing sulfur, and they are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(bromomethyl)thiophene typically involves the bromination of 2,4-dimethylthiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often require refluxing the mixture to ensure complete bromination .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Bis(bromomethyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of 2,4-bis(substituted)methylthiophenes.

    Oxidation Reactions: Formation of thiophene sulfoxides or sulfones.

    Reduction Reactions: Formation of 2,4-dimethylthiophene.

Mechanism of Action

The mechanism of action of 2,4-Bis(bromomethyl)thiophene is primarily related to its ability to undergo substitution reactions, allowing it to form various derivatives with specific biological or chemical activities. The bromomethyl groups serve as reactive sites for nucleophilic attack, leading to the formation of new compounds with diverse functionalities. The thiophene ring itself can interact with biological targets, such as enzymes or receptors, through π-π interactions or hydrogen bonding .

Comparison with Similar Compounds

Uniqueness: 2,4-Bis(bromomethyl)thiophene is unique due to the presence of bromomethyl groups, which provide versatile reactive sites for further chemical modifications.

Properties

CAS No.

143604-60-8

Molecular Formula

C6H6Br2S

Molecular Weight

269.99 g/mol

IUPAC Name

2,4-bis(bromomethyl)thiophene

InChI

InChI=1S/C6H6Br2S/c7-2-5-1-6(3-8)9-4-5/h1,4H,2-3H2

InChI Key

DHDJKOKBAPGJRV-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1CBr)CBr

Origin of Product

United States

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